An In-depth Technical Guide to the Synthesis and Characterization of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
This guide provides a comprehensive technical overview for the synthesis and characterization of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The chroman scaffold is a privileged structure, and the strategic incorporation of a bromine atom and a carboxylic acid moiety offers opportunities for further molecular derivatization and the development of novel therapeutic agents.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols, and a complete guide to the structural elucidation and characterization of the target molecule.
Strategic Approach to Synthesis
A logical synthetic approach to 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves a multi-step process commencing with a readily available starting material, 4-bromophenol. The core of this strategy is the construction of the 6-bromochroman-4-one intermediate, which is then converted to the target carboxylic acid.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a straightforward pathway involving the formation of a key intermediate, 6-bromochroman-4-one. This intermediate can be synthesized from 4-bromophenol and 3-chloropropionic acid via a two-step sequence involving an initial O-alkylation followed by an intramolecular Friedel-Crafts acylation. The final step involves the conversion of the ketone functionality of the chroman-4-one to the desired carboxylic acid.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-(4-bromophenoxy)propanoic acid
This initial step involves the O-alkylation of 4-bromophenol with 3-chloropropionic acid in the presence of a strong base.
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Reagents and Equipment:
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4-bromophenol (1 equivalent)
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3-chloropropionic acid (1.1 equivalents)
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Sodium hydroxide (2.5 equivalents)
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Distilled water
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Concentrated hydrochloric acid
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
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Procedure:
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In a round-bottom flask, dissolve sodium hydroxide in distilled water.
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To this solution, add 4-bromophenol and 3-chloropropionic acid.
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.
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Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3-(4-bromophenoxy)propanoic acid.
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Step 2: Synthesis of 6-bromochroman-4-one
The second step is an intramolecular Friedel-Crafts acylation to form the cyclic chroman-4-one structure.
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Reagents and Equipment:
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3-(4-bromophenoxy)propanoic acid (1 equivalent)
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Polyphosphoric acid (PPA) or Eaton's reagent
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Round-bottom flask, magnetic stirrer, heating mantle, ice bath.
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Procedure:
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Place 3-(4-bromophenoxy)propanoic acid in a round-bottom flask.
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Add polyphosphoric acid (or Eaton's reagent) and heat the mixture to 80-100 °C for 2-3 hours.
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Monitor the reaction by TLC.
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Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
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Collect the resulting solid by filtration, wash with water and a saturated sodium bicarbonate solution, and then dry.
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The crude 6-bromochroman-4-one can be purified by recrystallization or column chromatography.
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Step 3: Synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
The final step involves the conversion of the ketone to a carboxylic acid. One plausible method is the haloform reaction followed by acidification, or through a Strecker synthesis-type approach. A more direct modern approach could involve carboxylation using a suitable reagent. For this guide, a well-established, albeit multi-step, conversion via an intermediate nitrile is proposed for its reliability.
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Reagents and Equipment:
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6-bromochroman-4-one (1 equivalent)
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Tosylmethyl isocyanide (TosMIC)
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Sodium hydride or potassium tert-butoxide
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Anhydrous solvent (e.g., THF, DMSO)
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Hydrochloric acid (concentrated)
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Round-bottom flask, magnetic stirrer, inert atmosphere (e.g., nitrogen or argon).
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Procedure (via Nitrile Intermediate):
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To a solution of TosMIC in an anhydrous solvent under an inert atmosphere, add a strong base (e.g., sodium hydride) at low temperature (e.g., 0 °C).
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Add a solution of 6-bromochroman-4-one in the same solvent dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and extract the product with a suitable organic solvent.
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The resulting α,β-unsaturated nitrile is then subjected to acidic hydrolysis by heating with concentrated hydrochloric acid to yield the carboxylic acid.
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The final product, 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid, can be purified by recrystallization.
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In-depth Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 6-bromo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[2]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic methylene protons of the dihydropyran ring, and the methine proton at the C4 position. The chemical shifts and coupling constants will be characteristic of the chroman structure.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with the C-Br carbon showing a characteristic lower field shift), and the aliphatic carbons of the dihydropyran ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[2]
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Expected Absorptions:
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A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
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A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
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C-O stretching vibrations of the ether linkage in the chroman ring.
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Aromatic C-H and C=C stretching vibrations.
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A C-Br stretching vibration in the fingerprint region.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[2]
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Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (257.08 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.
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Fragmentation Pattern: Common fragmentation pathways may include the loss of the carboxylic acid group and cleavage of the dihydropyran ring.
Elemental Analysis
Elemental analysis will determine the percentage composition of carbon, hydrogen, and oxygen, which should be in agreement with the calculated values for the molecular formula C₁₀H₉BrO₃.
Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol [3] |
| CAS Number | 405103-26-6[4] |
| Appearance | Expected to be a solid |
| ¹H NMR (Predicted) | Aromatic protons, diastereotopic methylene protons (C2 & C3), methine proton (C4), carboxylic acid proton |
| ¹³C NMR (Predicted) | Carboxylic acid carbonyl, aromatic carbons, aliphatic carbons (C2, C3, C4) |
| IR (Predicted, cm⁻¹) | ~2500-3300 (O-H), ~1700-1725 (C=O) |
| MS (m/z) | M⁺ at ~257 and M+2 at ~259 |
Experimental and Analytical Workflow
